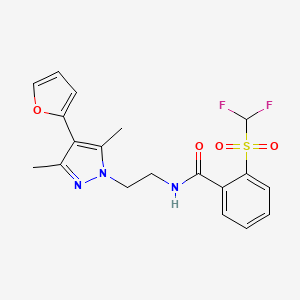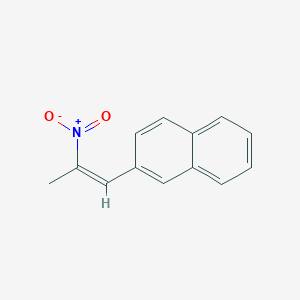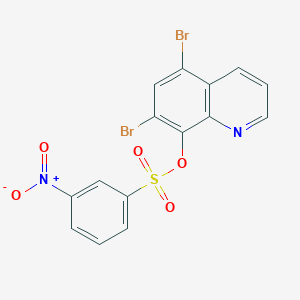
5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate, also known as DNQBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DNQBS is a sulfonate ester that contains a quinoline and nitrobenzene moiety.
Scientific Research Applications
5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate has been studied for its potential applications in various fields such as imaging, sensing, and drug delivery. 5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate has been used as a fluorescent probe for imaging of cancer cells and as a sensor for detecting metal ions. 5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate has also been explored as a potential drug delivery agent due to its ability to interact with cell membranes.
Mechanism of Action
The mechanism of action of 5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate is not fully understood. However, studies have suggested that 5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate interacts with cell membranes and alters their properties. 5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase.
Biochemical and Physiological Effects:
5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate has been shown to have various biochemical and physiological effects. Studies have suggested that 5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate can induce apoptosis (programmed cell death) in cancer cells. 5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate has several advantages for lab experiments. 5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate is a stable compound that can be easily synthesized in large quantities. 5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate is also fluorescent, which makes it useful for imaging studies. However, 5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate has some limitations. 5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate is not water-soluble, which limits its use in aqueous environments. 5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate also has limited solubility in organic solvents such as ethanol and methanol.
Future Directions
For research on 5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate include exploring its potential use as a drug delivery agent and investigating its mechanism of action in more detail.
Synthesis Methods
5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate can be synthesized by reacting 5,7-dibromoquinoline-8-amine with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate as a yellow solid with a melting point of 192-194°C.
properties
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 3-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2N2O5S/c16-12-8-13(17)15(14-11(12)5-2-6-18-14)24-25(22,23)10-4-1-3-9(7-10)19(20)21/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKFPYAYBNZGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylate](/img/structure/B2925062.png)
![3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2925066.png)

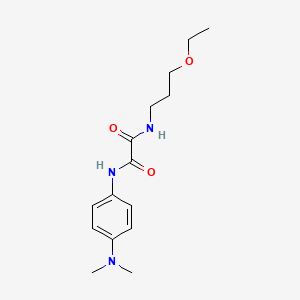
![Allyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2925072.png)
![Ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate](/img/structure/B2925074.png)

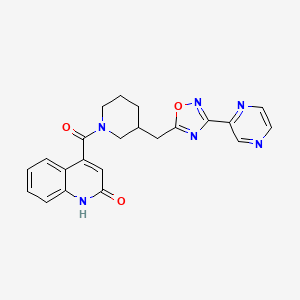
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]pyran-4-one](/img/structure/B2925080.png)
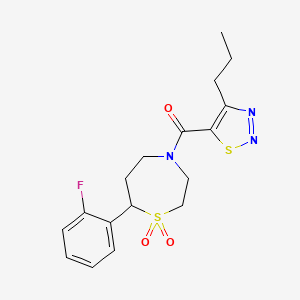
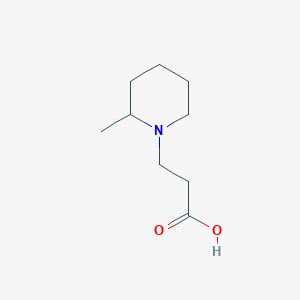
![4-[(3,4-Dichlorobenzyl)sulfanyl]aniline](/img/structure/B2925083.png)
